Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate
Description
Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate (CAS: 1368054-23-2; Molecular Formula: C₁₁H₂₃N₃O₂) is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group and a 4-methylpiperazine moiety. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly in the development of receptor ligands and enzyme inhibitors. The Boc group serves as a protective moiety for amines during multi-step organic syntheses, while the piperazine ring contributes to hydrogen bonding and solubility properties, enhancing interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-6-5-10-9-15(4)8-7-13-10/h10,13H,5-9H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCDPEVZNQWQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CN(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carboamination
Pd-catalyzed carboamination, as described for cis-2,6-disubstituted piperazines, offers a modular approach. Substrates derived from amino acids (e.g., phenylalanine) undergo cyclization to form the piperazine ring. For the target compound:
Cyclocondensation of Diamines
Reaction of 1,2-diaminoethane derivatives with carbonyl compounds (e.g., glyoxal) forms piperazines. For 4-methyl substitution:
- Step 1 : Condensation of ethylenediamine with methylglyoxal.
- Step 2 : Reduction of intermediate imine (NaBH₄/MeOH).
- Regioselectivity : Controlled by steric and electronic effects of substituents.
Ethylamine Side-Chain Installation
Nucleophilic Substitution
- Electrophile : 2-Bromoethylamine hydrobromide.
- Base : K₂CO₃ or DIPEA in acetonitrile.
- Reaction Time : 12–24 h at reflux.
Boc Protection of the Amine
Standard Bocylation
Microwave-Assisted Protocol
- Conditions : Boc anhydride (1.5 equiv), DMF, 100°C, 10 min.
- Advantage : Reduced reaction time with comparable yields.
Integrated Synthetic Routes
Route A: Sequential Alkylation-Protection
- Piperazine Formation : Pd-catalyzed carboamination.
- Ethylamine Installation : Mitsunobu reaction.
- Boc Protection : Standard borylation.
Overall Yield : ~40% (estimated from stepwise yields).
Route B: One-Pot Assembly
- Simultaneous Cyclization-Alkylation : Using 2-(Boc-amino)ethyl bromide and methylamine in THF.
- In Situ Protection : Boc anhydride added post-alkylation.
Advantage : Fewer purification steps; Yield : ~35%.
Reaction Optimization Data
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Reaction Time | 48 h | 24 h |
| Overall Yield | 40% | 35% |
| Purity (HPLC) | >95% | >90% |
| Key Reagents | Pd(OAc)₂, DIAD | Boc anhydride |
Challenges and Solutions
- Regioselective Methylation : Use bulky bases (e.g., LDA) to direct methylation to the 4-position.
- Side Reactions : Over-alkylation mitigated by stoichiometric control and low-temperature conditions.
- Purification : Silica gel chromatography with EtOAc/hexane (1:1) resolves Boc-protected products.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamate group.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry: Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines in peptide synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents. It serves as a precursor for the development of drugs targeting central nervous system disorders and other therapeutic areas .
Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamate Derivatives
Structural and Functional Insights
Piperazine vs. Piperidine Moieties
- The piperazine ring in the parent compound provides two nitrogen atoms, enabling stronger hydrogen bonding compared to the single nitrogen in piperidine derivatives (e.g., Tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate ). This difference impacts solubility and target affinity in biological systems .
Substituent Effects Chlorine and Benzimidazolone Core: The benzimidazolone derivative exhibits enhanced enzyme inhibitory activity due to its planar aromatic system and chloro substituent, which improves binding to hydrophobic enzyme pockets . Bromohexyl Chain: The bromine atom in Tert-butyl N-(6-bromohexyl)carbamate facilitates cross-coupling reactions, making it valuable for synthesizing extended cannabinoid receptor ligands .
In contrast, tosylate derivatives (e.g., Tert-butyl N-(2-{[(4-methylbenzene)sulfonyl]oxy}ethyl)carbamate) are more reactive due to the sulfonyl group, enabling efficient nucleophilic displacement reactions .
Biological Activity
Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.
- Molecular Formula : C12H25N3O2
- Molecular Weight : 243.35 g/mol
The compound features a tert-butyl group and a 4-methylpiperazine moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperazine ring facilitates binding to receptors and enzymes, influencing their activity:
- Hydrolysis : The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
- Receptor Modulation : The compound's structure allows it to modulate neurotransmitter receptors, potentially affecting central nervous system disorders.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- CNS Activity : It serves as a precursor for pharmaceutical agents targeting central nervous system disorders, indicating potential neuroprotective properties.
- Antimicrobial Properties : Some studies suggest that related piperazine derivatives possess antimicrobial activity, which may extend to this compound .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, including those involved in metabolic pathways .
Case Studies and Experimental Data
A variety of studies have investigated the biological effects of compounds related to this compound:
Comparative Analysis with Related Compounds
The presence of the methyl group on the piperazine ring in this compound differentiates it from other similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate | Lacks methyl substitution | Different pharmacological properties |
| Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | Piperidine instead of piperazine | Alters chemical behavior and reactivity |
| Tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate | Contains bromopyridine moiety | Significantly changes reactivity and applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
